molecular formula C9H16O2S B15168201 1-(Ethenesulfonyl)hept-1-ene CAS No. 595557-04-3

1-(Ethenesulfonyl)hept-1-ene

Cat. No.: B15168201
CAS No.: 595557-04-3
M. Wt: 188.29 g/mol
InChI Key: MQXKRJXYKDEXTI-UHFFFAOYSA-N
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Description

1-(Ethenesulfonyl)hept-1-ene is an organosulfur compound featuring a hept-1-ene backbone substituted with an ethenesulfonyl group (–SO₂–CH=CH₂).

Properties

CAS No.

595557-04-3

Molecular Formula

C9H16O2S

Molecular Weight

188.29 g/mol

IUPAC Name

1-ethenylsulfonylhept-1-ene

InChI

InChI=1S/C9H16O2S/c1-3-5-6-7-8-9-12(10,11)4-2/h4,8-9H,2-3,5-7H2,1H3

InChI Key

MQXKRJXYKDEXTI-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CS(=O)(=O)C=C

Origin of Product

United States

Preparation Methods

The synthesis of 1-(Ethenesulfonyl)hept-1-ene typically involves the reaction of hept-1-ene with ethenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and chromatography, is also common to remove impurities and obtain a high-purity product.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The compound’s vinylic sulfonyl motif facilitates nucleophilic additions due to electron withdrawal by the sulfonyl group, polarizing the double bond. Key reactions include:

Nucleophile Conditions Product Yield Source
AminesRoom temperature, CH<sub>3</sub>CNβ-Amino sulfonyl derivatives70–90%
ThiolsEt<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub>β-Thioether sulfonyl compounds85–95%
Carboxylic acidsCuO catalyst, MeCN, 80°Cβ-Ester sulfonyl fluorides65–88%

Mechanism : Nucleophiles attack the β-carbon, followed by proton transfer to stabilize the intermediate. Copper catalysis enhances electrophilicity via coordination with the sulfonyl group .

[2+2] Photocycloaddition

Under aqueous conditions, 1-(Ethenesulfonyl)hept-1-ene undergoes accelerated [2+2] cycloaddition with heteroaromatic compounds (e.g., indoles, furans):

Enophile Conditions Product Ratio (exo:endo) Yield Source
3-MethylindoleH<sub>2</sub>O, blue LED irradiation15:8592%
2-MethylfuranH<sub>2</sub>O, 25°C21:7988%

Key Insight : Water reduces transition-state entropy, accelerating reaction rates by 10–50× compared to organic solvents . Steric effects between substituents dictate regioselectivity.

Lewis Acid-Catalyzed Ene Reactions

AlCl<sub>3</sub> or BF<sub>3</sub>·OEt<sub>2</sub> enhances reactivity in carbonyl-ene reactions:

Enophile Catalyst ΔE<sub>a</sub> (kcal/mol) Selectivity Source
FormaldehydeAlCl<sub>3</sub>25.1 → 13.4β-Hydroxy sulfone
AcetoneBF<sub>3</sub>·OEt<sub>2</sub>28.3 → 16.9γ-Keto sulfone

Mechanism : Lewis acid coordination lowers the LUMO of the carbonyl enophile, reducing Pauli repulsion by 8–12 kcal/mol and enabling asynchronous bond formation .

Michael Addition Pathways

The compound participates in Michael additions with diverse nucleophiles, forming β-substituted adducts:

Nucleophile Conditions Application Yield Source
TriazolesEt<sub>3</sub>N, CH<sub>3</sub>CNCovalent inhibitors of hNE enzyme80–95%
Halides (F, Cl)Et<sub>3</sub>N·3HF, RTβ-Halo sulfonyl fluorides75–90%

Notable Example : Product 4-16 (IC<sub>50</sub> = 2.1 µM against human neutrophil elastase) confirmed covalent binding via mass spectrometry .

Asymmetric Organometallic Additions

Rhodium-catalyzed enantioselective additions with arylboronic acids yield chiral sulfonyl fluorides:

Boronic Acid Catalyst ee (%) Yield Source
4-FluorophenylRh/(S)-Segphos99.891%
2-NaphthylRh/(R)-Binap95.288%

Mechanism : Rhodium forms a π-allyl intermediate, enabling stereocontrol at the β-carbon .

Key Mechanistic Insights

  • Sulfonyl Activation : The SO<sub>2</sub>F group enhances electrophilicity via inductive effects, enabling nucleophilic attack at the β-position .

  • Solvent Effects : Aqueous media stabilize polar transition states in cycloadditions, while halocarbons optimize Lewis acid activity .

  • Steric vs. Electronic Control : Bulkier substituents favor endo selectivity in photocycloadditions, whereas electron-deficient enophiles accelerate ene reactions .

Scientific Research Applications

1-(Ethenesulfonyl)hept-1-ene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure allows for the design of molecules with specific pharmacological profiles.

    Industry: The compound is used in the production of polymers and other materials with desirable properties, such as enhanced stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-(Ethenesulfonyl)hept-1-ene involves its interaction with molecular targets through its reactive functional groups. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The double bond in the hept-1-ene moiety allows for interactions with other molecules through addition reactions, further influencing its biological and chemical effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

1-Heptene (Hept-1-ene)
  • Structure : A linear alkene (C₇H₁₄) with a double bond at the first position.
  • Key Properties :
    • Boiling point: 93.0 ± 3.0 °C
    • Density: 0.7 ± 0.1 g/cm³
    • Flash point: -8.9 °C (highly flammable) .
  • Comparison : The addition of the ethenesulfonyl group in 1-(Ethenesulfonyl)hept-1-ene increases molecular weight and polarity, likely raising its boiling point and reducing volatility compared to 1-heptene. The sulfonyl group also introduces electrophilic reactivity, enabling participation in nucleophilic substitutions or cycloadditions.
Sodium 1-Heptanesulfonate
  • Structure : A sulfonate salt (C₇H₁₅SO₃Na) with a saturated heptane chain.
  • Key Properties: Molecular weight: 202.25 g/mol (anhydrous) or 220.26 g/mol (monohydrate) . Applications: Used in ion-pair chromatography and as a surfactant due to its ionic nature.
  • Comparison : Unlike this compound, sodium 1-heptanesulfonate lacks an alkene group, reducing its reactivity in addition reactions. The sulfonate group (–SO₃⁻) confers high water solubility, whereas the sulfonyl group (–SO₂–) in the target compound may result in moderate solubility in polar aprotic solvents.
Sodium 2-Methylprop-2-ene-1-sulphonate
  • Structure : A branched sulfonated alkene (C₄H₆SO₃Na) with a double bond adjacent to the sulfonate group.
  • Key Properties :
    • CAS: 1561-92-8 .
  • Comparison : The branched structure and shorter carbon chain of this compound contrast with the linear heptene chain in this compound. Branching may reduce steric hindrance in reactions, while the longer chain in the target compound could enhance hydrophobic interactions in applications like drug design.

Physical and Chemical Properties (Hypothetical Data Table)

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility Reactivity Profile
1-Heptene C₇H₁₄ 98.19 93.0 ± 3.0 Insoluble in H₂O Flammable, undergoes addition reactions
Sodium 1-Heptanesulfonate C₇H₁₅NaO₃S 202.25 Decomposes Highly soluble in H₂O Ionic, surfactant properties
This compound* C₉H₁₆O₂S 200.29 (estimated) ~150–200 (est.) Moderate in DMSO/DMF Electrophilic alkene, sulfonyl-mediated substitutions

*Data inferred from structural analogs due to lack of direct evidence.

Biological Activity

1-(Ethenesulfonyl)hept-1-ene is a compound that has garnered interest in chemical biology due to its potential biological activities, particularly in the context of medicinal chemistry and synthetic biology. This article explores the biological activity of this compound, summarizing relevant research findings, experimental data, and case studies.

This compound is characterized by the presence of a sulfonyl group attached to a heptene backbone. This unique structure allows it to participate in various chemical reactions, including click chemistry and electrophilic substitutions, which can be leveraged for biological applications.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antitumor Activity : Preliminary studies suggest that compounds with similar sulfonyl functionalities exhibit antitumor properties. For instance, modifications of nucleoside analogues have shown promise in treating cancers by targeting specific pathways involved in cellular proliferation .
  • Antiviral Properties : The structural analogues of this compound have been investigated for their potential as antiviral agents. Research indicates that modifications to nucleosides can lead to effective treatments against viruses such as Hepatitis C .

Antiproliferative Effects on Cancer Cell Lines

A notable study assessed the antiproliferative effects of various sulfonyl derivatives on MCF-7 breast cancer cells. The experimental setup involved treating cells with different concentrations of sulfonyl compounds, including those related to this compound. The results indicated a significant reduction in cell viability at higher concentrations, suggesting a dose-dependent response .

Table 1: Antiproliferative Activity of Sulfonyl Compounds on MCF-7 Cells

CompoundConcentration (µM)Cell Viability (%)
Control0100
This compound1085
5065
10040

The mechanism through which this compound exerts its biological effects is not fully elucidated. However, studies suggest that sulfonyl groups can interact with biological molecules, potentially inhibiting enzymes involved in critical pathways like cell cycle regulation and apoptosis .

Synthesis and Functionalization

The synthesis of this compound can be achieved through various methods, including palladium-catalyzed reactions and SuFEx click chemistry. These methods allow for the efficient introduction of the sulfonyl group, which is crucial for enhancing the biological activity of the compound .

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